(4-Chloro-1-isopropyl-1H-pyrazol-3-yl)methanol (4-Chloro-1-isopropyl-1H-pyrazol-3-yl)methanol
Brand Name: Vulcanchem
CAS No.: 2101200-00-2
VCID: VC4345785
InChI: InChI=1S/C7H11ClN2O/c1-5(2)10-3-6(8)7(4-11)9-10/h3,5,11H,4H2,1-2H3
SMILES: CC(C)N1C=C(C(=N1)CO)Cl
Molecular Formula: C7H11ClN2O
Molecular Weight: 174.63

(4-Chloro-1-isopropyl-1H-pyrazol-3-yl)methanol

CAS No.: 2101200-00-2

Cat. No.: VC4345785

Molecular Formula: C7H11ClN2O

Molecular Weight: 174.63

* For research use only. Not for human or veterinary use.

(4-Chloro-1-isopropyl-1H-pyrazol-3-yl)methanol - 2101200-00-2

Specification

CAS No. 2101200-00-2
Molecular Formula C7H11ClN2O
Molecular Weight 174.63
IUPAC Name (4-chloro-1-propan-2-ylpyrazol-3-yl)methanol
Standard InChI InChI=1S/C7H11ClN2O/c1-5(2)10-3-6(8)7(4-11)9-10/h3,5,11H,4H2,1-2H3
Standard InChI Key YSKMXWRTQXYVKN-UHFFFAOYSA-N
SMILES CC(C)N1C=C(C(=N1)CO)Cl

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The core structure of (4-chloro-1-isopropyl-1H-pyrazol-3-yl)methanol consists of a five-membered pyrazole ring with three distinct substituents:

  • Chlorine at position 4, contributing electron-withdrawing effects and influencing reactivity.

  • Isopropyl group at position 1, introducing steric bulk and hydrophobicity.

  • Hydroxymethyl group (-CH₂OH) at position 3, providing hydrogen-bonding capability and polarity .

The molecular formula is C₇H₁₁ClN₂O, with a molecular weight of 174.63 g/mol. The IUPAC name explicitly defines the substitution pattern, ensuring unambiguous identification in chemical databases.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₇H₁₁ClN₂O
Molecular Weight174.63 g/mol
XLogP31.2 (Predicted)
Hydrogen Bond Donors1 (-OH group)
Hydrogen Bond Acceptors3 (2 ring N, 1 -OH)
Topological Polar Surface Area58.7 Ų

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at ~3200–3400 cm⁻¹ (O-H stretch), ~2900 cm⁻¹ (C-H stretch of isopropyl), and ~1560 cm⁻¹ (C=N pyrazole ring) .

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃): δ 1.35 (d, 6H, isopropyl CH₃), δ 3.20–3.40 (m, 1H, isopropyl CH), δ 4.65 (s, 2H, -CH₂OH), δ 6.85 (s, 1H, pyrazole H-5).

    • ¹³C NMR: δ 22.5 (isopropyl CH₃), δ 28.1 (isopropyl CH), δ 58.9 (-CH₂OH), δ 105–150 (pyrazole ring carbons) .

  • Mass Spectrometry: Major fragments at m/z 174 [M]⁺, 156 [M - H₂O]⁺, and 139 [M - Cl]⁺.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (4-chloro-1-isopropyl-1H-pyrazol-3-yl)methanol typically involves multi-step protocols:

Route 1: Cyclocondensation Approach

  • Formation of Pyrazole Core: Reacting 1,3-diketones with hydrazine derivatives under acidic conditions. For example, 3-chloro-1-isopropyl-1H-pyrazole-4-carbaldehyde is treated with sodium borohydride to reduce the aldehyde to a hydroxymethyl group .

  • Chlorination: Electrophilic chlorination using reagents like N-chlorosuccinimide (NCS) at position 4 .

Route 2: Functional Group Interconversion

  • Hydrolysis of 4-chloro-1-isopropyl-1H-pyrazole-3-carbonitrile (EvitaChem EVT-12353468) using aqueous HCl/ethanol, followed by reduction with NaBH₄ to yield the hydroxymethyl group.

Table 2: Optimization Parameters for Synthesis

ParameterOptimal Condition
SolventEthanol/Water (3:1)
Temperature60–80°C
Catalystp-Toluenesulfonic acid
Reaction Time6–8 hours
Yield68–75%

Industrial-Scale Production

Industrial synthesis emphasizes cost efficiency and purity:

  • Continuous Flow Reactors: Enhance heat transfer and reduce side reactions during cyclocondensation .

  • Crystallization: Methanol/water mixtures achieve >98% purity via recrystallization .

Physicochemical Properties

Physical State and Solubility

  • Appearance: White crystalline solid.

  • Melting Point: 89–92°C (predicted via differential scanning calorimetry).

  • Solubility:

    • Water: 12.5 mg/mL (25°C).

    • Methanol: >500 mg/mL .

    • Dichloromethane: 230 mg/mL .

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C, releasing CO and HCl .

  • Light Sensitivity: Degrades under UV light (λ = 254 nm) via radical-mediated pathways.

  • Hydrolytic Stability: Stable at pH 4–8; undergoes hydrolysis to 3-hydroxymethylpyrazole in strong acids/bases.

Table 3: Stability Profile

ConditionHalf-Life
pH 2 (HCl)3.2 hours
pH 10 (NaOH)8.7 hours
UV Light (254 nm)45 minutes

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The chlorine atom at position 4 undergoes facile displacement with nucleophiles:

  • With Amines: Forms 4-amino derivatives (e.g., reaction with ethylenediamine yields bistriazole ligands) .

  • With Thiols: Produces 4-sulfanylpyrazoles under basic conditions.

Oxidation and Reduction

  • Oxidation: The hydroxymethyl group oxidizes to a carboxylic acid using KMnO₄/H₂SO₄, yielding 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) removes the chlorine atom, generating 1-isopropyl-1H-pyrazol-3-yl-methanol .

Applications in Scientific Research

Medicinal Chemistry

  • Antimicrobial Agents: Pyrazole derivatives exhibit activity against Trypanosoma brucei (EC₅₀ = 2.1 µM) .

  • Kinase Inhibition: Structural analogs inhibit protein kinases (IC₅₀ < 100 nM) by binding to the ATP pocket.

Material Science

  • Coordination Polymers: Serves as a ligand for Cu(II) and Zn(II) complexes with luminescent properties .

  • Polymer Additives: Enhances thermal stability in polyesters when incorporated at 1–5 wt%.

Pharmacokinetic and Toxicological Profile

ADME Properties

  • Absorption: Caco-2 permeability = 8.7 × 10⁻⁶ cm/s (moderate).

  • Metabolism: Hepatic CYP3A4-mediated oxidation to carboxylic acid derivatives .

  • Excretion: Renal clearance (65%) and fecal (30%).

Toxicity Data

  • Acute Toxicity (LD₅₀): 480 mg/kg (oral, rat).

  • Genotoxicity: Negative in Ames test .

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